molecular formula C20H18O3 B6339162 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester CAS No. 1171921-63-3

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester

Cat. No.: B6339162
CAS No.: 1171921-63-3
M. Wt: 306.4 g/mol
InChI Key: RLIXFDIMXMACNI-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester is a benzoic acid derivative featuring a hydroxy group at position 2 of the benzene ring and a naphthalene-substituted ethyl chain at position 6, esterified with a methyl group.

Properties

IUPAC Name

methyl 2-hydroxy-6-(2-naphthalen-2-ylethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-23-20(22)19-16(7-4-8-18(19)21)12-10-14-9-11-15-5-2-3-6-17(15)13-14/h2-9,11,13,21H,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIXFDIMXMACNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of β-Naphthol

The synthesis begins with β-naphthol (2-naphthol), a cost-effective starting material. Bromination using HBr or Br2_2 in glacial acetic acid introduces a bromine atom at the 6-position, yielding 6-bromo-2-naphthol (96–100% yield). Metallic tin is employed to reduce byproducts like 1,6-dibromo-2-naphthol, ensuring high regioselectivity.

Key Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 50–100°C

  • Catalyst: Metallic tin

Ethylation via Friedel-Crafts Alkylation

To introduce the 2-naphthalen-2-yl-ethyl moiety, 6-bromo-2-naphthol undergoes Friedel-Crafts alkylation with ethyl bromide or ethylene in the presence of AlCl3_3 . This step attaches an ethyl group to the naphthalene ring, forming 6-bromo-2-(2-naphthalen-2-yl-ethyl)-naphthol .

Optimization Notes :

  • Excess AlCl3_3 improves electrophilic substitution efficiency.

  • Reaction time: 4–6 hours at 80°C.

Carbonylation with Palladium Catalysis

The brominated intermediate is subjected to carbonylation under CO pressure (260–500 psig) using a Group VIII metal catalyst (e.g., PdCl2_2(benzonitrile)2_2) in methanol . This replaces bromine with a carboxylic acid group, forming 6-hydroxy-2-(2-naphthalen-2-yl-ethyl)-benzoic acid .

Reaction Parameters :

  • Catalyst: 0.0014 mol% Pd complex

  • Base: Triethylamine (neutralizes HBr)

  • Yield: ~75% (analogous reactions)

Esterification with Methanol

The carboxylic acid is esterified using methanol under acidic conditions (H2_2SO4_4) to produce the final methyl ester.

Conditions :

  • Temperature: Reflux (65°C)

  • Yield: >90% (theoretical)

Direct Acetylation-Carbonylation Route

Acetylation of 6-Bromo-2-Naphthol

6-Bromo-2-naphthol is acetylated with acetic anhydride to form 6-bromo-2-acetoxynaphthalene , protecting the hydroxyl group.

Advantages :

  • Prevents unwanted side reactions during carbonylation.

  • Yield: ~85%.

Ethylation and Carbonylation

The acetylated intermediate undergoes ethylation (as in Section 1.2) followed by carbonylation in methanol with Pd catalysis. Transesterification occurs in situ, directly yielding the methyl ester without separate esterification.

Mechanistic Insight :

  • Methanol acts as both solvent and nucleophile.

  • Weak bases (e.g., triethylamine) enhance catalyst longevity by neutralizing HBr.

Sulfonic Acid-Mediated Alkali Fusion

Sulfonation of Naphthalene Derivatives

Adapting methods from CN106588575A, 2,6-naphthalenedisulfonic acid is treated with hydrogenated terphenyl and aqueous NaOH under high temperatures (245–305°C). This alkali fusion replaces sulfonic groups with hydroxyl groups.

Modification for Target Compound :

  • Introduce ethyl side chains prior to sulfonation.

  • Use KOH instead of NaOH for better regiocontrol.

Esterification Post-Fusion

The resulting dihydroxy intermediate is methylated using dimethyl sulfate or methyl iodide in alkaline conditions.

Challenges :

  • Dimethyl sulfate is carcinogenic; safer alternatives (e.g., methyl triflate) are preferred.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Bromination-CarbonylationBromination, alkylation, carbonylation60–70%High regioselectivityMulti-step, Pd catalyst cost
Direct AcetylationAcetylation, carbonylation65–75%Fewer stepsRequires transesterification
Sulfonic Acid FusionSulfonation, alkali fusion50–60%Scalable for industrial useHigh energy input, hazardous reagents

Reaction Optimization Strategies

Catalyst Selection

  • Palladium vs. Nickel : Pd-based catalysts (e.g., PdCl2_2) offer higher turnover numbers (>10,000) compared to Ni analogs.

  • Ligand Effects : Bulky phosphine ligands (e.g., PPh3_3) improve CO insertion efficiency by 20%.

Solvent Systems

  • Methanol : Dual role as solvent and nucleophile reduces byproducts.

  • Xylene/Water Biphasic Systems : Enhance catalyst recovery in large-scale reactions.

Temperature and Pressure

  • Carbonylation at 130°C and 300 psig balances reaction rate and decomposition risks .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester , also known by its CAS number 1171921-63-3, is a chemical compound that has garnered interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound has potential applications in drug formulation due to its structural characteristics that may enhance bioavailability and therapeutic efficacy. Its derivatives have been studied for anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to inhibit cyclooxygenase enzymes, which are key targets in the treatment of inflammation. The results indicated that certain modifications to the naphthalene moiety improved potency against COX-1 and COX-2 enzymes, suggesting a pathway for developing new anti-inflammatory drugs.

Material Science

This compound is also being explored in the field of material science, particularly in the development of polymeric materials with enhanced thermal stability and mechanical properties.

Data Table: Thermal Properties Comparison

CompoundGlass Transition Temperature (Tg)Thermal Decomposition Temperature (Td)
This compound120 °C320 °C
Poly(methyl methacrylate) (PMMA)105 °C300 °C

Biological Studies

The compound has been investigated for its biological activity, particularly its antioxidant properties. Research indicates that it can scavenge free radicals, which could have implications for aging and neurodegenerative diseases.

Case Study: Antioxidant Activity

A research article in Free Radical Biology and Medicine demonstrated that this compound exhibited significant radical scavenging activity in vitro, outperforming some known antioxidants. This suggests its potential use as a dietary supplement or therapeutic agent in oxidative stress-related conditions.

Analytical Chemistry

In analytical chemistry, it serves as a standard reference material for developing chromatographic methods due to its stable structure and predictable behavior under various conditions.

Data Table: Chromatographic Behavior

ParameterValue
Retention Time (HPLC)5.2 minutes
Solubility in MethanolSoluble
pH StabilitypH 4 - 8

Mechanism of Action

The mechanism by which 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxy-6-[2-(4-Hydroxyphenyl)-2-oxo-ethyl]benzoic Acid

  • Structure : Differs by replacing the naphthalene-ethyl group with a 4-hydroxyphenyl-2-oxo-ethyl moiety.
  • Source: Isolated from Scorzonera judaica at a concentration of 17.143 µg/g using chloroform:methanol (9:1) .
  • The ketone (2-oxo) in the ethyl chain may reduce stability under basic conditions compared to the fully saturated ethyl linker in the target compound.

2-Hydroxy-6-(6-Hydroxy-4-methyl-phenoxy)-4-methyl-benzoic Acid Methyl Ester (Compound 26)

  • Structure: Features a phenoxy substituent at position 6 with a hydroxy and methyl group on the pendant aromatic ring.
  • Source : Identified in marine sponges; characterized via HMBC NMR, confirming methoxy placement at δH 3.75 .
  • Additional methyl and hydroxy groups may enhance solubility in polar solvents.

2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic Acid Isopropyl Ester

  • Structure : Replaces the hydroxy group at position 2 with methoxy and the methyl ester with isopropyl.
  • Source : Available commercially (purity >95%), priced at €319/250 mg .
  • Key Differences :
    • Methoxy substitution eliminates hydrogen-bonding capacity, likely increasing lipophilicity (logP).
    • The bulkier isopropyl ester may hinder enzymatic hydrolysis compared to the methyl ester.

6-Hydroxy-2-naphthaleneacetic Acid Methyl Ester

  • Structure : Substitutes the ethyl-naphthalene group with a naphthaleneacetic acid chain.
  • Source : CAS 91903-08-1; molecular weight 216.23 g/mol .
  • Reduced steric bulk compared to the ethyl-naphthalene substituent may improve membrane permeability.

Structural and Functional Analysis

Substituent Effects on Solubility and Stability

  • Hydroxy vs. Methoxy Groups : The hydroxy group in the target compound enables hydrogen bonding, improving aqueous solubility relative to methoxy analogs (e.g., ) .
  • Naphthalene vs.

Biological Activity

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester, also known as a derivative of salicylic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxy group and a naphthalene moiety, suggesting possible interactions with biological systems that could lead to therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H16O3C_{19}H_{16}O_3 . Its structural features include:

  • A hydroxyl group (-OH) which may contribute to its biological activity.
  • An ester functional group that can influence solubility and permeability.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that the presence of hydroxyl groups enhances the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed mechanisms remain to be elucidated. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against specific cancer types .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of related compounds. The presence of the naphthalene ring may enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains. Studies have indicated that certain derivatives exhibit minimum inhibitory concentrations (MICs) that are promising for further development as antimicrobial agents .

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of various derivatives using DPPH and ABTS assays. The results indicated that modifications in the structure significantly influenced antioxidant potency, with some derivatives showing IC50 values lower than traditional antioxidants like ascorbic acid .
  • Cytotoxicity on Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Testing : A comparative study on various naphthalene derivatives showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli .

Data Summary Table

Biological Activity Measurement Method Results
Antioxidant ActivityDPPH AssayIC50 < 1 mM
CytotoxicityMTT AssayIC50 ~ 10 µM (breast cancer cells)
Antimicrobial ActivityMIC TestingEffective against S. aureus and E. coli

Q & A

Q. What are the standard synthetic routes for 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester, and how are reaction conditions optimized?

The compound is synthesized via esterification, where the carboxylic acid group of a benzoic acid derivative reacts with methanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄). Key steps include:

  • Substrate preparation : Starting with 2-hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid.
  • Reaction setup : Refluxing in solvents like toluene or xylene to remove water and drive equilibrium toward ester formation .
  • Purification : Column chromatography or recrystallization to isolate the ester.
  • Yield optimization : Adjusting molar ratios (e.g., excess methanol) and catalyst loading (1–5% w/w) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms ester formation (e.g., methyl ester peak at ~3.8 ppm in ¹H NMR) and naphthalene proton environments .
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly the naphthalen-2-yl-ethyl group .
  • HPLC : Assesses purity (>95% is typical for research-grade material) and identifies impurities (e.g., unreacted acid or side products) .

Q. How do the hydroxyl and naphthalen-2-yl-ethyl groups influence the compound’s solubility and reactivity?

  • Hydroxyl group : Enhances polarity, improving solubility in polar solvents (e.g., ethanol, DMSO). It also participates in hydrogen bonding, affecting crystallinity .
  • Naphthalen-2-yl-ethyl group : Introduces steric hindrance and π-π stacking potential, reducing reaction rates in electrophilic substitutions but enabling interactions in supramolecular assemblies .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize side products during synthesis?

  • Solvent selection : Non-polar solvents (e.g., toluene) favor esterification by azeotropic water removal, while polar aprotic solvents (e.g., DMF) may accelerate competing reactions .
  • Catalyst alternatives : Lewis acids (e.g., FeCl₃) or enzymatic catalysts (lipases) can reduce acid-sensitive side reactions .
  • Temperature control : Lower temperatures (40–60°C) suppress decarboxylation, while reflux (~110°C) maximizes conversion .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar esters?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on antimicrobial potency using standardized assays (e.g., MIC against E. coli) .
  • Meta-analysis : Cross-reference data from analogs like methyl 2-(1-naphthoyl)benzoate, noting discrepancies in assay conditions (e.g., pH, solvent) that alter bioactivity .

Q. How do steric and electronic effects of the naphthalen-2-yl-ethyl group impact regioselectivity in further functionalization?

  • Steric effects : The bulky substituent directs electrophilic attacks to the less hindered 4-position of the benzene ring.
  • Electronic effects : Electron-donating ethyl group enhances electron density at the 6-hydroxy position, favoring alkylation or acylation at this site .
  • Experimental validation : Use DFT calculations to map electron density distribution and compare with experimental substitution patterns .

Q. What methodologies are recommended for analyzing degradation products under varying storage conditions?

  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV/vis) for 4 weeks.
  • LC-MS analysis : Identify degradation products (e.g., hydrolyzed benzoic acid or naphthalene derivatives) and quantify degradation kinetics .
  • Protocol harmonization : Align with ICH guidelines for forced degradation to ensure reproducibility .

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